molecular formula C8H10N2O2 B13670230 1-(6-Amino-5-methoxypyridin-2-yl)ethanone

1-(6-Amino-5-methoxypyridin-2-yl)ethanone

Cat. No.: B13670230
M. Wt: 166.18 g/mol
InChI Key: ZXGPKTKMDLBZAR-UHFFFAOYSA-N
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Description

1-(6-Amino-5-methoxypyridin-2-yl)ethanone is an organic compound with a pyridine ring substituted with an amino group at the 6-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-5-methoxypyridin-2-yl)ethanone typically involves the reaction of 6-amino-5-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Amino-5-methoxypyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6-amino-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-4H,1-2H3,(H2,9,10)

InChI Key

ZXGPKTKMDLBZAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)OC)N

Origin of Product

United States

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